6-fluoro-1H-benzimidazole-2-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

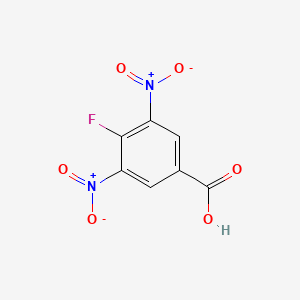

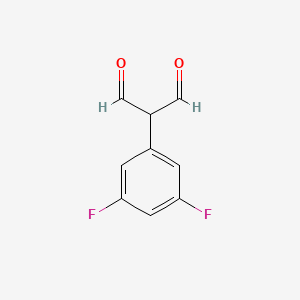

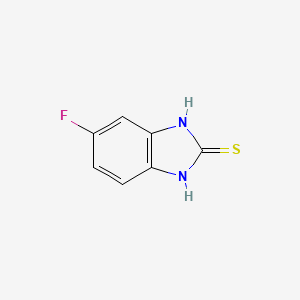

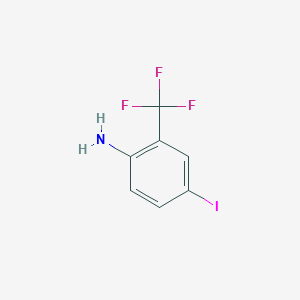

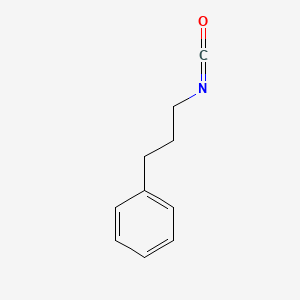

6-Fluoro-1H-benzimidazole-2-thiol is a chemical compound with the formula C₇H₅FN₂S . It is also known as 5-Fluoro-1H-benzo[d]imidazole-2(3H)-thione . It is a yellow crystalline powder with a melting point of 181 degrees Celsius.

Synthesis Analysis

Benzimidazole derivatives have been synthesized by reacting ortho-phenylenediamines with benzaldehydes . The synthesized compounds were screened for their antimicrobial and antiproliferative activities .Molecular Structure Analysis

The molecular structure of 6-Fluoro-1H-benzimidazole-2-thiol consists of a benzimidazole ring with a fluorine atom at the 6-position and a thiol group at the 2-position. The molecular weight of this compound is 168.19 g/mol .Chemical Reactions Analysis

Benzimidazole derivatives have been reported to exhibit good corrosion inhibition properties for steels, pure metals, and alloys . They act as mixed type inhibitors, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one .Physical And Chemical Properties Analysis

6-Fluoro-1H-benzimidazole-2-thiol is slightly soluble in water and soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide. It has a boiling point of 380 degrees Celsius under atmospheric pressure.Wissenschaftliche Forschungsanwendungen

Anticancer Research

Benzimidazole derivatives, including 5-Fluoro-1H-benzimidazole-2-thione, have been extensively studied for their potential anticancer properties . The introduction of a fluorine atom at the 5-position of the benzimidazole ring is believed to enhance the compound’s biological activity, making it a valuable candidate for anticancer drug development. Research has shown that these compounds can exhibit significant activity against various cancer cell lines, including lung, breast, and prostate cancer cells.

Corrosion Inhibition

In the field of materials science, benzimidazole derivatives are known to act as corrosion inhibitors . The thione group in 5-Fluoro-1H-benzimidazole-2-thione can interact with metal surfaces to form a protective layer, thereby preventing corrosion. This application is particularly relevant in industries where metal preservation is crucial.

Proteomics Research

The compound has been utilized in proteomics research as a reagent for the selective modification of proteins . Its reactivity with certain amino acid residues in proteins can help in the study of protein structure and function, aiding in the identification of biomarkers for diseases.

Chemical Synthesis

This compound serves as a building block in chemical synthesis, particularly in the construction of more complex benzimidazole derivatives . Its reactivity allows for various substitutions and modifications, enabling the creation of a diverse range of compounds with different biological activities.

Pharmacological Studies

5-Fluoro-1H-benzimidazole-2-thione is used in pharmacological studies to explore its therapeutic potential. Its structural similarity to nucleotides found in the human body makes it a compound of interest for the development of new drugs .

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

5-fluoro-1,3-dihydrobenzimidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2S/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTJBCKSGKYUMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=S)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392451 |

Source

|

| Record name | 6-fluoro-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-1H-benzimidazole-2-thiol | |

CAS RN |

583-42-6 |

Source

|

| Record name | 5-Fluoro-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-fluoro-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(3-methoxyphenyl)-2-propenenitrile](/img/structure/B1306741.png)

![(E)-3-(4-methoxyanilino)-1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B1306742.png)